4-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
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Overview
Description
4-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves the reaction of 4-methoxypyridine with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including the protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce piperidine derivatives. Substitution reactions can result in various substituted pyridine compounds .
Scientific Research Applications
4-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
- 2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride
- 4-Methoxy-2-(4-piperidinyloxy)pyridine dihydrochloride
Uniqueness
4-Methoxy-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group and the piperidine moiety allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.2ClH/c1-15-11-4-7-14-12(8-11)16-9-10-2-5-13-6-3-10;;/h4,7-8,10,13H,2-3,5-6,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJRJZSKTVKZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)OCC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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